molecular formula C12H16BrNO3S B5690907 1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine

1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine

Cat. No.: B5690907
M. Wt: 334.23 g/mol
InChI Key: DUKJJOCLCGFYPB-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-methoxyphenyl)sulfonyl]piperidine is an organic compound that features a piperidine ring substituted with a 3-bromo-4-methoxyphenylsulfonyl group

Preparation Methods

The synthesis of 1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzenesulfonyl chloride and piperidine.

    Reaction Conditions: The reaction between 3-bromo-4-methoxybenzenesulfonyl chloride and piperidine is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The crude product is purified by column chromatography to obtain the desired this compound in high yield and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-[(3-Bromo-4-methoxyphenyl)sulfonyl]piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromo-4-methoxyphenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Bromo-4-methoxyphenyl)sulfonyl]piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is employed in biological studies to investigate its effects on various cellular pathways and molecular targets.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

1-[(3-Bromo-4-methoxyphenyl)sulfonyl]piperidine can be compared with similar compounds such as:

    1-[(3-Bromo-4-methylphenyl)sulfonyl]piperidine: This compound has a methyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.

    1-[(3-Bromo-4-methoxyphenyl)sulfonyl]morpholine: This compound features a morpholine ring instead of a piperidine ring, leading to differences in its chemical and physical properties.

    4-Benzyl-1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine: The presence of a benzyl group introduces additional steric and electronic effects, influencing the compound’s reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-17-12-6-5-10(9-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKJJOCLCGFYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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